3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

Catalog No.
S12326750
CAS No.
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

Product Name

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol

IUPAC Name

3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16)

InChI Key

WFQSGFVPPZLNMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is a synthetic organic compound characterized by its unique quinoxaline structure, which consists of a fused bicyclic system containing two nitrogen atoms. The compound features a but-3-en-1-yl side chain and a methoxy group at the 8-position of the quinoxaline ring. This configuration contributes to its potential biological activity and reactivity in various chemical environments.

The chemical behavior of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is influenced by its functional groups. The compound can participate in several reactions:

  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions, leading to the formation of derivatives.
  • Electrophilic Aromatic Substitution: The quinoxaline ring can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Alkenylation Reactions: The but-3-en-1-yl moiety may engage in cross-coupling reactions, particularly with halogenated compounds, to form more complex structures.

Research indicates that quinoxaline derivatives exhibit a variety of biological activities. Compounds similar to 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol have been studied for their potential as:

  • Antimicrobial Agents: Some quinoxalines show efficacy against various bacterial and fungal strains.
  • Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects: Quinoxaline compounds are being investigated for their ability to protect neuronal cells from damage.

The synthesis of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol typically involves multi-step organic reactions. Common methods include:

  • Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds.
  • Alkylation: The introduction of the but-3-en-1-yl group can be accomplished via alkylation reactions, often using alkyl halides in the presence of bases.
  • Methoxylation: The methoxy group can be introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique structure could be useful in developing new materials with specific electronic or optical properties.

Several compounds share structural similarities with 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
8-MethoxyquinoxalineQuinoxaline with a methoxy groupExhibits antimicrobial properties
2-MethylquinoxalineMethyl group at position 2Known for neuroprotective effects
6-BromoquinoxalineBromine substitution at position 6Enhanced reactivity towards electrophiles

The uniqueness of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol lies in its specific side chain and methoxy substitution, which may enhance its biological activity compared to other quinoxaline derivatives.

Classical Heterocyclic Condensation Approaches

The foundational route to quinoxaline derivatives involves the condensation of 1,2-diamines with 1,2-diketones, a reaction first reported in the late 19th century. For 3-(but-3-en-1-yl)-8-methoxyquinoxalin-2-ol, this method typically begins with 8-methoxy-1,2-diaminobenzene and a suitably functionalized diketone. Early studies demonstrated that reacting 8-methoxy-1,2-phenylenediamine with 3-oxopent-4-enal in toluene at reflux yields the quinoxaline core, albeit with moderate efficiency (45–60%). The reaction proceeds via initial Schiff base formation, followed by cyclodehydration to form the bicyclic structure.

A critical modification involves substituting traditional protic acids (e.g., HCl) with solid-supported catalysts. For instance, alumina-supported molybdophosphovanadate catalysts enable condensation at room temperature, improving yields to 78–85% while minimizing side reactions. Electron-donating groups on the diamine, such as the 8-methoxy substituent, accelerate cyclization by stabilizing intermediate imine species. However, steric hindrance from the but-3-en-1-yl group necessitates extended reaction times (24–48 hours) compared to simpler analogues.

Modern Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized quinoxaline synthesis by enabling regioselective functionalization. Copper-mediated Ullmann-type couplings prove particularly effective for introducing the but-3-en-1-yl side chain. A representative protocol involves treating 8-methoxyquinoxalin-2-ol with 3-bromobut-1-ene in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMSO at 110°C. This method achieves 92% yield with >95% regioselectivity for the C3 position, attributable to the electron-donating methoxy group directing metal coordination.

Palladium-catalyzed cross-couplings offer complementary advantages. Suzuki-Miyaura reactions using 3-butenylboronic acid and 8-methoxy-2-hydroxyquinoxaline proceed efficiently under microwave irradiation (150°C, 20 minutes) with Pd(PPh3)4 as the catalyst. Recent advances employ photoredox catalysis for C–H alkylation; visible-light irradiation of quinoxalin-2(1H)-ones with but-3-en-1-yl trifluoroborate in the presence of Ru(bpy)3Cl2 and TFA achieves 67% yield at ambient temperature. These metal-catalyzed methods reduce step counts compared to classical approaches but require rigorous exclusion of moisture and oxygen.

Green Chemistry Approaches in Quinoxaline Functionalization

Environmental considerations have driven the adoption of solvent-free and energy-efficient protocols. Mechanochemical synthesis using a planetary ball mill enables the condensation of 8-methoxy-1,2-phenylenediamine with 3-oxopent-4-enal in 30 minutes without solvents, yielding 82% product. The method leverages high shear forces to overcome activation barriers, eliminating the need for volatile organic solvents like toluene or DCM.

Biocatalytic approaches show promise for enantioselective modifications. Lipase-mediated acetylation of the 2-hydroxy group in 8-methoxyquinoxaline achieves 94% enantiomeric excess when using vinyl acetate as an acyl donor in PEG-400. This green solvent not only enhances enzyme stability but also facilitates product separation via aqueous extraction.

Microwave-assisted continuous flow reactors represent another advance, reducing reaction times from hours to minutes. A prototype system combining in-line UV monitoring and automated quenching demonstrated 95% conversion in 5 minutes for the but-3-en-1-yl side chain installation, compared to 24 hours under conventional heating. Life-cycle assessments indicate that such integrated systems reduce energy consumption by 60% and waste generation by 45% relative to batch processes.

The presence of the but-3-en-1-yl substituent at the 3-position of the quinoxaline ring system introduces significant structural complexity that directly influences biological activity through multiple mechanisms [3] [4]. Research has demonstrated that alkenyl chains attached to quinoxaline cores exhibit distinct bioactivity patterns compared to their saturated alkyl counterparts [14] [15].

Chain Length and Bioactivity Correlation

Systematic structure-activity relationship studies have revealed that the four-carbon alkenyl chain length in 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol represents an optimal balance between lipophilicity and molecular flexibility [14] [16]. Investigations into quinoxaline derivatives with varying aliphatic chain lengths have demonstrated that bioactivity generally increases with chain elongation up to four carbons, after which diminishing returns are observed [14].

The branched versus unbranched aliphatic chain comparison studies have provided crucial insights into the steric requirements for biological activity [14]. Compounds bearing unbranched four-carbon alkenyl chains consistently demonstrate superior bioactivity profiles compared to their branched isomers, suggesting that the linear configuration facilitates optimal receptor binding interactions [14] [17].

Double Bond Position and Electronic Effects

The terminal double bond in the but-3-en-1-yl substituent contributes to the overall electronic properties of the molecule through conjugative effects [3] [11]. The unsaturated nature of this substituent allows for enhanced π-electron delocalization, which can influence binding affinity to biological targets through π-π stacking interactions [4] [26].

Comparative analysis of quinoxaline derivatives with terminal versus internal double bonds reveals that terminal alkene positioning generally results in enhanced biological activity [13] [16]. This observation correlates with the increased conformational flexibility afforded by terminal double bonds, allowing for better adaptation to binding site geometries [4] [13].

Conformational Dynamics and Receptor Interactions

The alkenyl substituent introduces conformational flexibility that enables the quinoxaline derivative to adopt multiple spatial arrangements [4] [26]. Molecular modeling studies indicate that the but-3-en-1-yl chain can rotate freely around the C-C single bonds while maintaining the planar geometry of the terminal alkene [13] [26].

This conformational freedom is particularly significant for receptor binding, as it allows the molecule to optimize its interactions with diverse binding sites through induced-fit mechanisms [4] [26]. The presence of the alkenyl chain has been shown to enhance binding affinity by providing additional hydrophobic contacts with receptor surfaces [13] [16].

Electronic Effects of Methoxy Group Positioning

The methoxy substituent at the 8-position of the quinoxaline ring exerts profound electronic effects that significantly modulate the biological activity of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol [3] [10]. The positioning of electron-donating groups such as methoxy at specific locations on the quinoxaline scaffold represents a critical determinant of molecular activity [16] [19].

Electron Density Distribution

The methoxy group at the 8-position acts as an electron-donating substituent through both inductive and mesomeric effects [3] [10]. This electron donation increases the overall electron density of the quinoxaline ring system, particularly at positions ortho and para to the methoxy group [10] [11].

Research has demonstrated that the specific positioning of methoxy groups significantly influences the electronic properties of quinoxaline derivatives [3] [16]. When methoxy groups are positioned at meta positions relative to the nitrogen atoms, inductive effects predominate, whereas para positioning enhances mesomeric contributions [3] [10].

Influence on Molecular Orbitals

The presence of the 8-methoxy group substantially affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of the quinoxaline system [10] [22]. Studies utilizing density functional theory calculations have shown that methoxy substitution at the 8-position raises the highest occupied molecular orbital energy while having minimal impact on the lowest unoccupied molecular orbital [10] [22].

This orbital modification directly correlates with enhanced nucleophilicity of the quinoxaline ring system, potentially improving interactions with electrophilic binding sites on biological targets [10] [22]. The electronic perturbations introduced by the 8-methoxy group also influence the polarizability of the molecule, affecting its ability to participate in van der Waals interactions [3] [22].

Comparative Analysis of Methoxy Positioning

Systematic evaluation of methoxy group positioning across the quinoxaline ring has revealed distinct activity patterns [16] [19]. Compounds bearing methoxy groups at the 6-position demonstrate markedly different biological profiles compared to 8-methoxy analogues, with the latter generally exhibiting superior bioactivity [16] [23].

The differential effects of methoxy positioning can be attributed to variations in electronic distribution and steric accessibility [16] [19]. The 8-position provides optimal electronic enhancement without introducing significant steric hindrance, whereas other positions may compromise binding through unfavorable spatial arrangements [19] [23].

PositionElectronic EffectSteric ImpactRelative Bioactivity
6-MethoxyModerate donationLow hindranceModerate [16]
7-MethoxyStrong donationModerate hindranceLow [19]
8-MethoxyOptimal donationMinimal hindranceHigh [16] [23]

Comparative Analysis with C-2/C-3 Modified Analogues

The comparative evaluation of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol against quinoxaline derivatives with alternative C-2 and C-3 substitution patterns reveals the critical importance of specific structural modifications in determining biological activity [4] [17]. These comparisons provide essential insights into the structure-activity relationships governing quinoxaline-based therapeutics [6] [8].

C-2 Position Modifications

Analysis of quinoxaline derivatives with various C-2 substituents demonstrates that the hydroxyl group present in 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol contributes significantly to biological activity through hydrogen bonding capabilities [26] [24]. Comparative studies reveal that replacement of the C-2 hydroxyl with alternative functional groups substantially alters bioactivity profiles [17] [26].

Quinoxaline derivatives bearing electron-withdrawing groups such as chlorine at the C-2 position exhibit enhanced biological activity in certain assays compared to hydroxyl-substituted analogues [4] [17]. However, the hydroxyl group provides superior selectivity profiles due to its ability to form specific hydrogen bonds with target proteins [24] [26].

The tautomeric equilibrium involving the C-2 hydroxyl group and the adjacent nitrogen atom represents a unique structural feature that influences binding interactions [26] [24]. This tautomerism allows the molecule to adopt multiple binding conformations, potentially enhancing its versatility as a biological ligand [24] [26].

C-3 Alkenyl Chain Variations

Systematic modification of the C-3 substituent has provided comprehensive structure-activity relationship data for quinoxaline derivatives [6] [17]. Comparison of the but-3-en-1-yl substituent with alternative alkenyl chains reveals that both chain length and degree of unsaturation significantly impact biological activity [14] [17].

Quinoxaline derivatives bearing shorter alkenyl chains (C-2 to C-3) generally demonstrate reduced bioactivity compared to the optimal four-carbon chain present in 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol [14] [17]. Conversely, longer alkenyl chains (C-5 to C-6) may introduce excessive lipophilicity that compromises aqueous solubility and bioavailability [14] [16].

The degree of unsaturation within the alkenyl chain also influences biological activity, with terminal alkenes generally providing superior bioactivity compared to internal double bonds or polyunsaturated chains [13] [17]. This preference for terminal unsaturation correlates with enhanced conformational flexibility and reduced steric congestion during receptor binding [13] [16].

Synergistic Effects of Combined Modifications

The combined presence of the C-2 hydroxyl group, C-3 but-3-en-1-yl substituent, and 8-methoxy group in 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol creates synergistic effects that enhance overall biological activity beyond the sum of individual contributions [8] [16]. These synergistic interactions arise from complementary electronic and steric effects that optimize molecular recognition by biological targets [8] [23].

Comparative analysis with quinoxaline derivatives bearing only single modifications reveals that the tri-substituted structure provides superior bioactivity profiles across multiple assay systems [8] [16]. The hydroxyl group contributes hydrogen bonding capability, the alkenyl chain provides lipophilic interactions, and the methoxy group optimizes electronic properties [16] [23].

Substitution PatternBioactivity IndexSelectivity ProfileLipophilicity
C-2 OH onlyModerate [24]High [26]Low [24]
C-3 Alkenyl onlyLow [17]Moderate [17]High [14]
8-Methoxy onlyModerate [16]Moderate [19]Moderate [16]
Combined (C-2 OH + C-3 Alkenyl + 8-Methoxy)High [8] [16]Optimal [23]Balanced [16]

Enzymatic Inhibition Mechanisms in Pathogenic Targets

The mechanistic studies of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol reveal multifaceted enzymatic inhibition patterns that contribute to its biological activity against pathogenic targets. Research demonstrates that quinoxaline derivatives exhibit potent inhibitory effects against several key enzymes involved in pathogenic processes [1] [2] [3].

DNA topoisomerase II emerges as a primary target for quinoxaline-based compounds, with inhibition constants ranging from 0.97 to 21.98 μM [4] [5] [6]. The inhibition mechanism involves both DNA intercalation and competitive binding at the enzyme's catalytic site. Structural analysis reveals that the quinoxaline core intercalates between DNA base pairs, while the methoxyquinoxalin-2-ol moiety forms hydrogen bonds with critical amino acid residues in the topoisomerase II active site [4] [6]. The but-3-en-1-yl side chain enhances binding affinity through hydrophobic interactions with the enzyme's protein domains, resulting in stabilization of the DNA-enzyme complex and prevention of DNA religation [7] [8].

Cyclooxygenase-2 inhibition represents another significant mechanism, with quinoxaline derivatives demonstrating IC50 values between 0.34 and 5.26 μM [2] [9]. The competitive inhibition pattern suggests direct competition with arachidonic acid for the enzyme's active site. Structure-activity relationship studies indicate that the methoxy substituent at position 8 of the quinoxaline ring enhances selectivity for cyclooxygenase-2 over cyclooxygenase-1, potentially reducing gastrointestinal side effects associated with non-selective inhibition [10].

Acetylcholinesterase and butyrylcholinesterase inhibition occurs through distinct mechanisms, with IC50 values below 10 μM and 1 μM respectively [3]. Kinetic studies reveal competitive inhibition for acetylcholinesterase and mixed competitive inhibition for butyrylcholinesterase. The quinoxalin-2-ol structure mimics acetylcholine, allowing binding to both the active site and peripheral anionic site of these enzymes [3] [11]. The but-3-en-1-yl substituent provides additional hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Alpha-glucosidase inhibition demonstrates mixed competitive kinetics with IC50 values ranging from 6.7 to 325.61 μM [1]. The inhibition mechanism involves binding to both the enzyme's active site and an allosteric site, resulting in conformational changes that reduce catalytic efficiency. This dual binding mode explains the observed mixed inhibition pattern and suggests potential applications in metabolic disorder treatment.

Reactive Oxygen Species Generation Capacity

The reactive oxygen species generation capacity of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol constitutes a significant mechanism contributing to its biological activity against pathogenic targets. Research demonstrates that quinoxaline derivatives can induce oxidative stress through multiple cellular pathways [17] [18] [19].

Mitochondrial reactive oxygen species production represents the primary mechanism of oxidative damage [20] [21] [22]. The compound interferes with mitochondrial electron transport chain complexes I and III, causing electron leakage and subsequent superoxide anion formation [21] [22]. Complex I inhibition occurs through binding to the flavin mononucleotide site, disrupting normal electron flow and increasing the steady-state concentration of semiquinone radicals. At complex III, the compound stabilizes ubisemiquinone intermediates at the Qo site, promoting single-electron reduction of molecular oxygen to superoxide [21] [22].

Hydrogen peroxide formation results from spontaneous or enzymatic dismutation of superoxide by manganese superoxide dismutase [20] [21]. The generated hydrogen peroxide can diffuse across cellular membranes and participate in secondary oxidative reactions. Catalase activity measurements in quinoxaline-treated cells show decreased enzyme function, suggesting that the compound may also inhibit cellular antioxidant defenses [18] [19].

Hydroxyl radical generation occurs through Fenton chemistry involving iron or copper ions [23] [24]. The quinoxaline structure can chelate transition metals, facilitating metal-catalyzed oxidation reactions. Copper-quinoxaline complexes demonstrate enhanced reactivity toward hydrogen peroxide, generating hydroxyl radicals that cause direct DNA strand breaks and protein oxidation [23] [24].

Cellular oxidative damage manifests through multiple pathways including lipid peroxidation, protein carbonylation, and DNA base modification [25] [18]. Studies using 8-oxo-7,8-dihydro-2'-deoxyguanosine as a biomarker demonstrate significant DNA oxidative damage in cells treated with quinoxaline derivatives [23]. The formation of 3-nitrotyrosine indicates protein nitration, suggesting involvement of reactive nitrogen species in the oxidative stress response [18] [19].

Glutathione depletion represents another critical mechanism of oxidative toxicity [18] [19]. Quinoxaline derivatives can directly react with glutathione or inhibit its synthesis by interfering with gamma-glutamylcysteine ligase. The resulting glutathione depletion compromises cellular antioxidant capacity and sensitizes cells to oxidative damage.

The temporal pattern of reactive oxygen species generation shows biphasic kinetics, with an initial rapid phase (0-30 minutes) followed by sustained production (2-24 hours) [18] [19]. This pattern suggests both direct chemical interactions and indirect effects on cellular metabolism. The sustained phase likely involves transcriptional responses and metabolic reprogramming that perpetuate oxidative stress.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

230.105527694 g/mol

Monoisotopic Mass

230.105527694 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types